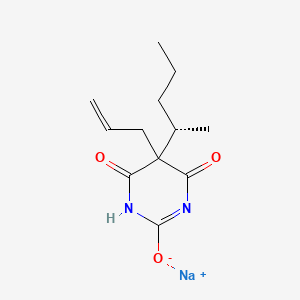
Barbituric acid, 5-allyl-5-(1-methylbutyl)-, sodium salt, S(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-allyl-5-(1-methylbutyl)-, sodium salt, S(-)-, also known as secobarbital sodium, is a member of the barbiturate class of compounds. Barbiturates are central nervous system depressants that produce effects ranging from mild sedation to general anesthesia. Secobarbital sodium is primarily used as a sedative and hypnotic agent, and it has been employed in anesthesia and the treatment of insomnia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of secobarbital sodium involves the reaction of barbituric acid with appropriate alkylating agents. The general synthetic route includes the following steps:
Formation of Barbituric Acid Derivative: Barbituric acid is reacted with allyl bromide and 1-methylbutyl bromide in the presence of a base such as sodium hydroxide to form the corresponding 5-allyl-5-(1-methylbutyl)barbituric acid.
Conversion to Sodium Salt: The barbituric acid derivative is then converted to its sodium salt by reacting with sodium hydroxide.
Industrial Production Methods
Industrial production of secobarbital sodium typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Secobarbital sodium undergoes several types of chemical reactions, including:
Oxidation: Secobarbital sodium can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert secobarbital sodium to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl or methylbutyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of secobarbital sodium, as well as substituted barbiturates .
Scientific Research Applications
Secobarbital sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and receptor binding.
Medicine: Used as a sedative and hypnotic agent in anesthesia and the treatment of insomnia.
Industry: Utilized in the production of other pharmaceutical compounds
Mechanism of Action
Secobarbital sodium exerts its effects by enhancing the action of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. It binds to a specific site on the GABA-A receptor/chloride channel complex, increasing the duration of chloride channel opening and leading to hyperpolarization of the neuron. This results in a sedative and hypnotic effect .
Comparison with Similar Compounds
Secobarbital sodium is compared with other barbiturates such as phenobarbital, pentobarbital, and amobarbital:
Phenobarbital: Longer-acting, primarily used as an anticonvulsant.
Pentobarbital: Shorter-acting, used in anesthesia and euthanasia.
Amobarbital: Intermediate-acting, used as a sedative and hypnotic
Secobarbital sodium is unique in its relatively short duration of action and rapid onset, making it suitable for use in anesthesia and short-term sedation .
Similar Compounds
- Phenobarbital
- Pentobarbital
- Amobarbital
- Thiopental
These compounds share a similar core structure but differ in their pharmacokinetic properties and clinical uses .
Properties
CAS No. |
51165-37-8 |
|---|---|
Molecular Formula |
C12H17N2NaO3 |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
sodium;4,6-dioxo-5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C12H18N2O3.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1/t8-;/m0./s1 |
InChI Key |
AXXJTNXVUHVOJW-QRPNPIFTSA-M |
Isomeric SMILES |
CCC[C@H](C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















